molecular formula C8H15N B1400056 {Spiro[3.3]heptan-2-yl}methanamine CAS No. 1420294-74-1

{Spiro[3.3]heptan-2-yl}methanamine

Cat. No.: B1400056
CAS No.: 1420294-74-1
M. Wt: 125.21 g/mol
InChI Key: IYNOQFFDELCIEP-UHFFFAOYSA-N
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Description

{Spiro[3.3]heptan-2-yl}methanamine is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It is characterized by a spirocyclic structure, which consists of two fused rings sharing a single carbon atom. This unique structure imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Spiro[3.3]heptan-2-yl}methanamine typically involves the reaction of spiro[3.3]heptane with methanamine under specific conditions. One common method includes the use of triflic anhydride and collidine or lutidine as catalysts in a refluxing 1,2-dichloroethane solvent . The reaction mixture is then treated with aqueous sodium bicarbonate and purified through vacuum distillation or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{Spiro[3.3]heptan-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into spirocyclic alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

{Spiro[3.3]heptan-2-yl}methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {Spiro[3.3]heptan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]heptane: Another spirocyclic compound with a different ring size and structure.

    Spiro[4.4]nonane: A larger spirocyclic compound with distinct chemical properties.

Uniqueness

{Spiro[3.3]heptan-2-yl}methanamine is unique due to its specific ring size and the presence of a methanamine group. This combination imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNOQFFDELCIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 4-5 (2 g, 7.32 mmol) and hydrazine monohydrate (0.828 g, 16.5 mmol) and NaOH (0.585 g, 14.63 mmol) were added to triethylene glycol (20 mL) and heated under reflux for 1 hour. Then remove the condenser, heated to 200° C. in an oil bath and maintained for 3 hours, and after cooling purified by column chromatography to give Compound 4-6 (0.67 g, 73% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.828 g
Type
reactant
Reaction Step One
Name
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 2
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 3
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 4
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 5
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 6
{Spiro[3.3]heptan-2-yl}methanamine

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